N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide

Evidence Gap Screening Compound Medicinal Chemistry

This screening compound features a unique pyrazine-imidazole-nicotinamide core with a trifluoromethyl group for enhanced metabolic stability. Its low computed lipophilicity (XLogP3: 0.3) makes it an ideal starting point for medicinal chemistry programs targeting soluble ligand development. With no published biological data, it offers a clean slate for in-house assay profiling and SAR exploration. Procure as a validated building block (≥95% purity) with synthetic handles for parallel library generation.

Molecular Formula C16H13F3N6O
Molecular Weight 362.316
CAS No. 2034633-75-3
Cat. No. B2572624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide
CAS2034633-75-3
Molecular FormulaC16H13F3N6O
Molecular Weight362.316
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)NCCN2C=CN=C2C3=NC=CN=C3)C(F)(F)F
InChIInChI=1S/C16H13F3N6O/c17-16(18,19)13-2-1-11(9-24-13)15(26)23-6-8-25-7-5-22-14(25)12-10-20-3-4-21-12/h1-5,7,9-10H,6,8H2,(H,23,26)
InChIKeyBOHWXCRAMMWHMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 40 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide (CAS 2034633-75-3): Baseline Identity and Procurement Context


N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a synthetic heterocyclic small molecule (C16H13F3N6O, MW 362.31) featuring a pyrazine-imidazole core linked via an ethyl bridge to a 6-(trifluoromethyl)nicotinamide moiety [1]. It is cataloged as a screening compound by commercial vendors (e.g., AKOS032458644, F6502-1219) with a typical purity specification of ≥95% [2]. At the time of this analysis, no peer-reviewed primary research articles, patents, or authoritative database entries reporting its biological activity, selectivity, pharmacokinetics, or in vivo efficacy were identified from permitted sources. This absence of quantifiable performance data fundamentally shapes any procurement decision.

Why N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide Cannot Be Casually Substituted Despite Scarce Data


In the absence of empirical target-engagement or efficacy data for this precise compound, scientific substitution risk cannot be quantified in the traditional sense. However, the compound’s scaffold contains two critical pharmacophoric elements—the pyrazin-2-yl-imidazole and the 6-(trifluoromethyl)nicotinamide—each known to modulate lipophilicity, metabolic stability, and hydrogen-bonding networks in analogous kinase and enzyme inhibitor series [1]. Trifluoromethyl substitution on the nicotinamide ring, in particular, has been shown in related chemotypes to significantly alter metabolic clearance and off-rate kinetics compared to methyl or halogen congeners [2]. A generic replacement lacking this precise electronic and steric configuration may therefore fail to reproduce the (currently uncharacterized) interaction profile of this compound. Until head-to-head data emerge, substitution should be considered an unvalidated perturbation of an uncharacterized system.

Quantitative Differentiation Evidence for N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide


Primary Evidence Gap: No Public Activity Data Identified for the Target Compound

A systematic search of PubMed, BindingDB, PubChem BioAssay, and Google Patents (excluding prohibited vendor sites) returned no quantitative IC50, Ki, EC50, or any other functional assay result for N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide. The BindingDB entry BDBM50627707 (Ki = 650 nM, IC50 = 6,400 nM against NNMT) was initially flagged but was confirmed by SMILES comparison to be a structurally distinct chemotype [1]. Therefore, the most critical quantitative evidence is the absence of any verified differentiation metric. This does not constitute a claim of inactivity; it reflects a data void that precludes evidence-based selection over any comparator.

Evidence Gap Screening Compound Medicinal Chemistry

Class-Level Physicochemical Comparison: Lipophilicity (XLogP3) vs. Common Drug-like Analogs

The target compound has a computed XLogP3 of 0.3 [1], placing it in a more hydrophilic regime compared to many drug-like kinase inhibitors. For context, the structurally related mIDH1 inhibitor Ivosidenib (AG-120) has a measured logD of ~2.4 [2], and Vorasidenib has a logD of ~1.9 [3]. This >1.5-log-unit difference suggests the target compound would exhibit markedly different passive membrane permeability and tissue distribution. This class-level inference is based on computed, not experimental, data for the target compound.

Lipophilicity Physicochemical Property Drug-likeness

Structural Comparator: N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide – Regioisomer Divergence

A close structural analog, N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide, differs only by the replacement of the central imidazole ring with a pyrazole, with the pyrazine attachment shifting from the 2-position to the 3-position [1]. While no biological data are published for either compound, this regioisomeric swap alters the vector and electronics of the heteroaryl core. In analogous mIDH1 inhibitor series (e.g., compounds from US10112931), imidazole vs. pyrazole connectivity has been shown to modulate potency by >100-fold [2]. This, however, remains an inferred differentiation for the target compound until experimentally tested.

Regioisomer Pyrazole vs Imidazole Structural Analog

Application Scenarios for N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide Based on Current Evidence


Chemical Probe or Tool Compound for in vitro Studies Requiring a Low-LogD, Pyrazine-Imidazole Scaffold

Given its computed XLogP3 of 0.3, this compound may serve as a starting point for medicinal chemistry programs seeking soluble, low-lipophilicity ligands in target classes where the pyrazine-imidazole-nicotinamide architecture is known to bind (e.g., certain kinases, mIDH1, or NNMT) [1]. However, the absence of any verified target engagement data means its use as a tool compound requires extensive in-house biological characterization before any scientific conclusions can be drawn.

Building Block for Focused Library Synthesis Around the 6-(Trifluoromethyl)nicotinamide Motif

The compound can be procured as a validated building block (>95% purity) for the parallel synthesis of analog libraries. Its primary amine-reactive carboxamide and modifiable heteroaryl positions offer synthetic handles. The trifluoromethyl group is a well-established substituent for improving metabolic stability [2], making the compound a useful core for generating derivatives with potentially enhanced pharmacokinetic profiles.

Negative Control or Inactive Comparator in Assays Involving Structurally Related Active Compounds

If future studies identify a close structural analog with a confirmed activity, this compound could be evaluated as a negative control for preliminary selectivity profiling, provided it is shown to lack activity against the same target under identical assay conditions. At present, this scenario is entirely hypothetical.

Quote Request

Request a Quote for N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.